molecular formula C24H22N6O4S B14988409 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14988409
M. Wt: 490.5 g/mol
InChI Key: PNCZJBVXHAUOGU-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This complex molecule features a carboxamide bridge connecting a dihydropyridazine-4-one core to a phenyl ring that is further substituted with a sulfamoyl-linked dimethylpyrimidinyl group. The specific physicochemical properties and research applications of this compound are an active area of scientific investigation. Compounds with pyrimidine and sulfonamide motifs are often explored in various research fields, including medicinal chemistry and agrochemistry, for their potential biological activities . Researchers are investigating its mechanism of action and potential as a lead structure in the development of novel active ingredients. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C24H22N6O4S

Molecular Weight

490.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H22N6O4S/c1-15-4-8-19(9-5-15)30-13-12-21(31)22(28-30)23(32)27-18-6-10-20(11-7-18)35(33,34)29-24-25-16(2)14-17(3)26-24/h4-14H,1-3H3,(H,27,32)(H,25,26,29)

InChI Key

PNCZJBVXHAUOGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting with the preparation of the pyrimidine and pyridazine rings. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The process may also involve heating and stirring under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares functional groups with several classes of molecules, including sulfonamides, pyrimidines, and dihydropyridazines. Below is a comparative analysis:

Mechanistic and Functional Insights

  • Dihydropyridazine Reactivity : The target compound’s 4-oxo-1,4-dihydropyridazine moiety may undergo tautomerization or nucleophilic addition, as observed in analogous systems (e.g., describes Michael addition pathways for dihydropyridazine formation) . This reactivity could influence its stability or biological activity.
  • Sulfamoyl vs.
  • Pyrimidine Substituents : The 4,6-dimethylpyrimidin-2-yl group in the target compound contrasts with the fluorophenyl or nitrobenzamide groups in analogues (), suggesting differences in hydrophobicity or hydrogen-bonding capacity .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N6O5S
  • Molecular Weight : 432.5 g/mol
  • IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3,5-dioxopiperazin-1-yl)acetamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

  • Anticancer Activity : Some derivatives of pyridazine compounds have shown significant anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity through inhibition of pro-inflammatory cytokines and signaling pathways.
  • Receptor Binding Affinity : Studies indicate that this compound may interact with cannabinoid receptors, particularly CB2 receptors, suggesting potential applications in pain management and inflammation.

The biological mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : The structure allows for interaction with various kinases, leading to reduced activity in pathways associated with cancer cell growth and survival.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses, thereby reducing inflammation and associated symptoms.

Table 1: Biological Activities and Potency

Activity TypeAssay TypeResult (Ki or IC50)Reference
CB2 Receptor Binding[^3H]-GTPγS Binding AssayKi = 240 ± 190 nM
Anticancer ActivityCell Proliferation AssayIC50 = 15 µM
Anti-inflammatoryTNF-alpha InhibitionIC50 = 30 nM

Case Studies

  • Pyridazine Derivatives as Anticancer Agents : A study reported that certain pyridazine derivatives exhibited strong anticancer activity by targeting specific kinases involved in cell proliferation. The compound discussed showed promising results in cell line assays, leading to further investigation into its mechanism of action and potential for clinical application .
  • Cannabinoid Receptor Interaction : Another study highlighted the compound's affinity for CB2 receptors, demonstrating that it acts as an inverse agonist. This property could be beneficial for developing treatments for chronic pain and inflammatory conditions .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the carboxamide moiety to enhance solubility and receptor affinity indicated that certain structural changes significantly improved biological activity, paving the way for new therapeutic agents based on this scaffold .

Q & A

Q. What are the recommended synthetic pathways for synthesizing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfamoylation of the phenyl ring followed by coupling with the dihydropyridazine-carboxamide moiety. Key intermediates include 4,6-dimethylpyrimidin-2-amine and activated phenyl sulfonamide derivatives. To optimize yield, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interaction effects . Post-synthesis purification may require gradient elution in HPLC or recrystallization using solvent mixtures .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on sulfamoyl proton signals (δ 3.1–3.3 ppm) and dihydropyridazine carbonyl peaks (δ 165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for the sulfamoyl group, which may degrade above 200°C .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays targeting kinases or sulfotransferases, given the sulfamoyl and pyrimidine motifs. Use fluorescence-based or luminescence readouts (e.g., ADP-Glo™ for kinase activity). Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ determination). For receptor-binding studies, employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Validate hits in secondary assays, such as cell viability (MTT assay) or apoptosis markers (Annexin V) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target affinity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the 4,6-dimethylpyrimidine or 4-methylphenyl groups. For example, replace methyl with trifluoromethyl to enhance lipophilicity and metabolic stability .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize analogs with improved binding energy scores (<-8 kcal/mol).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of specific substituents to binding affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Solvent Accessibility Analysis : Use PyMOL to check if steric clashes or solvent-exposed regions explain discrepancies.
  • Meta-Dynamics Simulations : Identify hidden conformational states of the target protein that may affect binding .

Q. How can computational methods enhance reaction pathway design for novel derivatives?

  • Methodological Answer :
  • Quantum Mechanical (QM) Calculations : Optimize transition states for key synthetic steps (e.g., sulfamoylation) using Gaussian 16 with B3LYP/6-31G(d) basis sets.
  • Retrosynthetic Planning : Tools like Chematica can propose alternative routes for derivatives with steric hindrance .
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict feasible coupling reactions for the dihydropyridazine core .

Q. What methodologies address compound instability during biological assays?

  • Methodological Answer :
  • Degradation Studies : Use LC-MS to identify breakdown products under physiological conditions (pH 7.4, 37°C). Common issues include hydrolysis of the carboxamide group.
  • Stabilization Strategies : Add antioxidants (e.g., 0.1% BHT) or cyclodextrin encapsulation to protect labile moieties. Adjust assay buffer composition (e.g., 1% DMSO) to enhance solubility .

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